molecular formula C11H12N4O2 B1411893 4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1557290-57-9

4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1411893
CAS No.: 1557290-57-9
M. Wt: 232.24 g/mol
InChI Key: KNPKAQGCQGZSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a compound that belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The azidoacetyl group attached to the benzoxazine ring introduces unique reactivity, making this compound of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine in the presence of formaldehyde.

    Introduction of the Azidoacetyl Group: The azidoacetyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazine derivative with azidoacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various types of chemical reactions, including:

    Click Chemistry: The azido group is highly reactive in click chemistry, particularly in azide-alkyne cycloaddition reactions.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Click Chemistry: Triazole derivatives are formed.

    Reduction: Amine derivatives are formed.

    Substitution: Various substituted benzoxazine derivatives are formed.

Scientific Research Applications

4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules.

    Medicinal Chemistry: The compound’s unique reactivity makes it useful in the development of new pharmaceuticals.

    Bioconjugation: The azido group allows for the conjugation of biomolecules through click chemistry, facilitating the study of biological processes.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine depends on the specific application:

    In Click Chemistry: The azido group reacts with alkynes to form stable triazole rings, which can link various molecules together.

    In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.

    In Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(Azidoacetyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the methyl group at the 6-position.

    6-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Lacks the azidoacetyl group.

    4-(Azidoacetyl)-6-methyl-2H-1,4-benzoxazine: Differs in the oxidation state of the oxazine ring.

Uniqueness

4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both the azidoacetyl group and the methyl group on the benzoxazine ring. This combination of functional groups provides unique reactivity and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-azido-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-2-3-10-9(6-8)15(4-5-17-10)11(16)7-13-14-12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPKAQGCQGZSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
Reactant of Route 3
4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
Reactant of Route 6
4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.